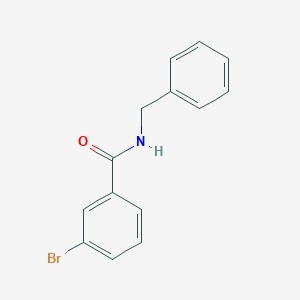

N-benzyl-3-bromobenzamide

Description

Structure

2D Structure

Properties

IUPAC Name |

N-benzyl-3-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWABSNAGARGAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354955 | |

| Record name | N-benzyl-3-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161258-41-9 | |

| Record name | N-benzyl-3-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving N Benzyl 3 Bromobenzamide and Its Analogs

Mechanistic Pathways of Amide Bond Formation

The most prevalent method for synthesizing N-benzyl-3-bromobenzamide involves the nucleophilic acyl substitution reaction between a derivative of 3-bromobenzoic acid and benzylamine (B48309). The reaction is typically facilitated by activating the carboxylic acid, most commonly by converting it to 3-bromobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The mechanism proceeds as follows:

Activation of Carboxylic Acid: 3-bromobenzoic acid is converted to the more electrophilic 3-bromobenzoyl chloride.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. This forms a tetrahedral intermediate.

Proton Transfer & Elimination: A proton is transferred from the nitrogen to the oxygen, and the chloride ion is subsequently eliminated, regenerating the carbonyl group and forming the stable amide bond.

Alternatively, direct condensation of 3-bromobenzoic acid and benzylamine can be achieved using coupling agents or under specific catalytic conditions, such as using a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation, which promotes the formation of the amide bond in a green and efficient manner. researchgate.net

Reactivity Profiles of the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring is a key functional group that significantly influences the molecule's reactivity, serving as a handle for further molecular elaboration.

Nucleophilic Substitution Reactions

The bromine atom on the this compound ring can be displaced by strong nucleophiles, although this is generally less facile than palladium-catalyzed reactions. These nucleophilic aromatic substitution (SNAAr) reactions are possible because the electron-withdrawing amide group can help to stabilize the intermediate Meisenheimer complex. The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, to synthesize new derivatives. smolecule.com

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.

Suzuki-Miyaura Coupling: This reaction involves coupling the aryl bromide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This method is highly versatile for creating new C-C bonds and introducing diverse aryl or heteroaryl substituents at the 3-position of the benzamide (B126) core. smolecule.commdpi.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This allows for the synthesis of various N-aryl amide derivatives. smolecule.com

Direct Arylation: Palladium-catalyzed direct arylation of heteroarenes with bromobenzamides has been achieved. For instance, N-benzyl-2-bromobenzamide can undergo intermolecular coupling with thiazoles. researchgate.net

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C-C triple bond. This reaction has been used in the synthesis of complex heterocyclic structures like (Z)-3-methyleneisoindolin-1-ones from N-benzyl-2-bromobenzamide. nih.govacs.org

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Bromobenzamide Analogs

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | C-C | Pd(dppf)Cl₂, Na₂CO₃ mdpi.com | Biaryl amides |

| Buchwald-Hartwig | Amine | C-N | Pd(OAc)₂, phosphine (B1218219) ligand smolecule.com | N-Aryl amides |

| Sonogashira | Terminal alkyne | C-C (alkyne) | Cu(I) catalyst, ligand acs.org | Alkynyl amides |

| Direct Arylation | Heteroarene (e.g., thiazole) | C-C | PdCl(C₃H₅)(dppb) researchgate.net | Heteroaryl benzamides |

Oxidative and Reductive Transformations

Both the benzylic position and the amide group itself are susceptible to oxidative and reductive processes, enabling further functional group interconversions.

Benzylic Oxidation Reactions

The benzylic methylene (B1212753) (CH₂) group in this compound is a site for oxidative transformations. One method involves using alkali metal bromides (e.g., KBr) in conjunction with an oxidant like Oxone. organic-chemistry.orgalbany.edu The proposed mechanism involves the in-situ generation of bromo radicals (Br•) which abstract a hydrogen atom from the benzylic position. This forms a benzylic radical that is further oxidized to an iminium ion intermediate, which is then hydrolyzed to yield 3-bromobenzamide (B114348) and benzaldehyde. organic-chemistry.org Another approach uses K₂S₂O₈, where a sulfate (B86663) radical anion (SO₄•⁻) is proposed to initiate the reaction through hydrogen atom abstraction (HAT) or single electron transfer (SET), ultimately leading to an imine. beilstein-journals.org

Amide Reduction Reactions

The amide group of this compound can be reduced to an amine, converting the carbonyl (C=O) group into a methylene (CH₂) group. This transformation effectively converts the amide into a secondary amine, dibenzylamine.

Strong reducing agents are required for this transformation due to the resonance stability of the amide bond.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing amides to amines. vaia.com The reaction proceeds via a complex aluminum-ate intermediate, followed by hydrolysis to yield the amine.

Hydrosilylation: Catalytic hydrosilylation using silanes (like PhSiH₃) in the presence of transition metal catalysts (e.g., iron, cobalt, or nickel complexes) is a more recent and often milder method for amide reduction. rsc.orgmdpi.com For example, a nickel complex, (PN)Ni(OtBu), has been shown to be effective for the reduction of N-benzylbenzamide. rsc.org The reduction of secondary amides like N-benzylbenzamide can sometimes be more challenging than tertiary amides, requiring specific catalysts or harsher conditions. mdpi.com

Table 2: Reagents for Reduction of N-Benzylbenzamide Analogs

| Reagent(s) | Product | Mechanistic Feature | Reference |

|---|

Cyclization Reactions of ortho-Bromobenzamide Derivatives

The transformation of ortho-bromobenzamide derivatives into more complex heterocyclic structures is a significant area of research in synthetic organic chemistry. These reactions provide access to molecular scaffolds that are relevant in medicinal chemistry and materials science. Among the various methods developed, transition-metal-catalyzed cyclization reactions have proven to be particularly efficient.

Cobalt-Catalyzed Cyclization Processes

Recent advancements have demonstrated that cobalt catalysts can effectively mediate the cyclization of 2-bromobenzamides with carbodiimides, leading to the formation of 3-(imino)isoindolin-1-ones. mdpi.comnih.gov This novel synthetic route showcases the utility of cobalt in facilitating the construction of N-heterocycles. The reaction demonstrates a tolerance for a variety of substituents on the benzamide and carbodiimide (B86325) partners, affording the desired products in moderate yields for most cases. mdpi.comnih.gov

The proposed mechanism for this cobalt-catalyzed cyclization involves the formation of a five-membered aza-cobalacycle as a key intermediate. mdpi.comsciprofiles.com This intermediate is believed to undergo nucleophilic addition of the amide to the carbodiimide, followed by a subsequent C-C bond formation to generate the final 3-(imino)isoindolin-1-one product. mdpi.com The optimization of reaction conditions has been a crucial aspect of developing this methodology. Studies have shown that the choice of cobalt catalyst and base can significantly influence the yield of the cyclization product. For instance, in the reaction of 2-bromo-N-methylbenzamide with N,N'-dicyclohexylcarbodiimide, various cobalt catalysts and bases were screened to identify the optimal conditions. mdpi.com

Formation of Imino-isoindolin-1-ones

The 3-(imino)isoindolin-1-one core is an intriguing N-heterocycle due to its unique structure featuring two unsymmetrically unsaturated C-X functional groups within a five-membered indole (B1671886) ring. mdpi.com However, this distinct structure also presents a synthetic challenge, and until the development of transition-metal-catalyzed methods, only a limited number of synthetic approaches were reported. mdpi.com The cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides provides a novel and efficient pathway to access these valuable compounds. mdpi.comnih.gov

This catalytic reaction is notable for its ability to tolerate a diverse range of substituents, which is highly beneficial for generating libraries of related analogs for various applications, including potential industrial uses. mdpi.com The reaction proceeds through the formation of a five-membered metallacycle intermediate, a common strategy in transition-metal catalysis for the synthesis of N-heterocycles. mdpi.com This approach allows for the synthesis to be achieved in fewer steps and with higher yields compared to traditional methods. mdpi.com

Kinetic Studies of N-Bromobenzamide Reactions

Kinetic studies of reactions involving N-bromobenzamides are crucial for elucidating reaction mechanisms and understanding the factors that influence reaction rates. While specific kinetic data for this compound is not extensively documented in the provided literature, studies on N-bromobenzamide (NBB) and its derivatives offer significant insights into the probable kinetic behavior. These studies typically investigate the reaction order with respect to the reactants, the influence of acid concentration, solvent effects, and the presence of a primary kinetic isotope effect.

In a typical kinetic study, the reaction is carried out under pseudo-first-order conditions, with a large excess of one reactant over the N-bromobenzamide. The rate of reaction is then monitored by measuring the disappearance of the N-bromobenzamide concentration over time, often using iodometric titration. asianpubs.org

For example, the oxidation of various organic substrates by N-bromobenzamide has been shown to be first order with respect to both the N-bromobenzamide and the substrate. e-journals.in The effect of hydrogen ion concentration is a key diagnostic tool. In many cases, the reaction is catalyzed by hydrogen ions, suggesting that the protonated form of N-bromobenzamide, (PhCONH2Br)+, is the reactive oxidizing species. e-journals.inacs.org

The addition of benzamide, a potential product of the reaction, is often tested to probe the reaction mechanism. If the addition of benzamide does not affect the reaction rate, it suggests that there is no pre-equilibrium involving the formation of benzamide, and N-bromobenzamide itself is the active species.

Solvent effects also provide valuable mechanistic information. For instance, a decrease in the reaction rate with an increase in the proportion of acetic acid in an acetic acid-water solvent mixture can indicate the relative stabilization of the reactants and the transition state.

A primary kinetic isotope effect is often investigated by comparing the rate of reaction of a substrate with that of its deuterated analog. The presence of a substantial kinetic isotope effect, as observed in the oxidation of deuteriated acetaldehyde (B116499) (MeCDO), indicates that the cleavage of a C-H bond is involved in the rate-determining step. Conversely, the absence of a kinetic isotope effect, as seen in the oxidation of perdeuterioglycine, suggests that the C-H bond is not broken in the rate-determining step.

The following table summarizes the findings from kinetic studies on the oxidation of various substrates by N-bromobenzamide, which can be extrapolated to understand the potential reactivity of this compound.

| Substrate | Order in [NBB] | Order in [Substrate] | Effect of [H+] | Kinetic Isotope Effect | Effect of Added Benzamide | Proposed Reactive Species |

| α-Amino Acids | 1 | 1 | Rate decreases with increasing acidity | Absent | No effect | NBB |

| Aliphatic Aldehydes | 1 | 1 | Catalyzed | Substantial (kH/kD = 3.89) | No effect | NBB and its protonated form |

| Substituted Benzaldehydes | 1 | 1 | Catalyzed | Substantial (kH/kD = 5.3) | No effect | (PhCONH2Br)+ |

| 3-Benzoylpropionic Acid | 1 | 1 | Catalyzed | Not reported | No effect | Protonated NBB |

| Primary Alcohols | 1 | 1 | Retarded | Not reported | Retarded | Not specified |

These studies collectively suggest that reactions involving N-bromobenzamide derivatives are sensitive to electronic and steric effects, and the reaction mechanism can vary depending on the substrate and reaction conditions.

Spectroscopic Characterization Techniques and Advanced Analytical Approaches

Advanced Spectroscopic and Surface Characterization Methods

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies reporting the Hirshfeld surface analysis of N-benzyl-3-bromobenzamide. This advanced analytical technique, which is crucial for the detailed investigation of intermolecular interactions within a crystal lattice, requires high-quality single-crystal X-ray diffraction data. As of the latest available information, a crystallographic structure for this compound has not been deposited in the primary crystallographic databases, nor has a Hirshfeld surface analysis been published in peer-reviewed literature.

Hirshfeld surface analysis is a powerful computational method that maps the electron distribution of a molecule within a crystal, providing a three-dimensional surface that elucidates the nature and extent of intermolecular contacts. By color-coding the surface based on properties such as the distance to the nearest nucleus inside and outside the surface (di and de respectively) and the normalized contact distance (dnorm), researchers can visualize and quantify various types of interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. The corresponding two-dimensional fingerprint plots provide a quantitative summary of these interactions, with characteristic patterns indicating the prevalence of specific contact types.

While studies on other substituted benzamide (B126) derivatives have successfully employed Hirshfeld surface analysis to understand their crystal packing and supramolecular architectures, the absence of such data for this compound precludes a detailed discussion of its specific intermolecular interaction patterns. The presence of a bromine atom, an amide linkage, and two phenyl rings suggests that a variety of interactions, such as N-H···O hydrogen bonds, C-H···π interactions, and potentially Br···Br or Br···O/N halogen bonds, could play significant roles in its solid-state structure. However, without experimental crystallographic data and a subsequent Hirshfeld analysis, any description of these interactions would be purely speculative.

Further research, involving the synthesis of high-quality single crystals of this compound and their analysis by X-ray crystallography, is necessary to enable a rigorous Hirshfeld surface analysis. Such a study would provide invaluable insights into the supramolecular chemistry of this compound and allow for a comparative analysis with other related benzamides.

Pharmacological and Biological Activities of N Benzyl 3 Bromobenzamide Derivatives

Antimicrobial Efficacy and Mechanisms

The search for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of antibiotic-resistant bacteria. N-benzyl-3-bromobenzamide derivatives have shown promise in this domain.

Certain brominated benzamide (B126) derivatives have demonstrated antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. vulcanchem.com For instance, studies on N-benzyl-3-methylbuten-2-enamide derivatives, which share a similar core structure, revealed significant antibacterial performance. These compounds were effective against E. coli with Minimum Inhibitory Concentration (MIC) values of 0.01 g/mL. nih.gov Against S. aureus, certain derivatives also showed good activity with MIC values of 0.01 g/mL and 0.02 g/mL. nih.gov

Similarly, research into (Z)-2-benzylidene-3-oxobutanamide derivatives identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide and (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide inhibited the growth of Sa-MRSA by 99.4% and 98.7% respectively, with MIC values as low as 2 μg/mL. nih.gov Thieno[2,3-d]pyrimidine-6-carboxamides with a benzyl (B1604629) group also exhibited good activity against S. aureus. pensoft.net This suggests that the benzamide scaffold is a viable starting point for the development of new antibacterial agents. nih.govpensoft.net

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-benzyl-3-methylbuten-2-enamide derivatives | Escherichia coli | 0.01 g/mL | nih.gov |

| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | Staphylococcus aureus | 0.01 g/mL | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 µg/mL (99.4% inhibition) | nih.gov |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 µg/mL (98.7% inhibition) | nih.gov |

Anticancer Potential and Cellular Mechanisms

The anticancer properties of this compound derivatives are a major focus of current research. These compounds have been shown to affect cancer cells through multiple mechanisms, leading to cell death and the inhibition of tumor growth.

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Several derivatives have been shown to induce apoptosis in various cancer cell lines. For example, certain 1-benzyl-5-bromoindolin-2-one derivatives, which are structurally related, were found to trigger apoptosis. nih.gov One potent derivative, compound 7d, was shown to increase the levels of pro-apoptotic markers like caspase-3, caspase-9, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells. nih.gov Similarly, other benzamide-related structures, such as benzimidazole (B57391) derivatives, have been demonstrated to induce a strong death response in breast cancer cells. nih.gov This induction of apoptosis is a key indicator of the anticancer potential of these compounds. nih.govmdpi.com

Cancer is often characterized by uncontrolled cell division resulting from a dysregulated cell cycle. This compound derivatives can intervene in this process. Studies on related indole (B1671886) derivatives, such as 1-benzyl-I3C, have shown they can induce a robust G1 phase cell cycle arrest in human breast cancer cells at very low concentrations. This arrest prevents the cells from progressing to the DNA synthesis (S) phase, thereby halting proliferation. This effect is often achieved by disrupting the function of G1-acting cell cycle proteins like cyclin-dependent kinases (CDKs). Other related compounds, like the BRD4 inhibitor DDT26, also induce a dose-dependent G1 phase cell cycle arrest in MCF-7 cells. frontiersin.org Benzimidazole derivatives have also been observed to cause G1-phase arrest by inhibiting the phosphorylation of key signaling molecules and promoting the nuclear translocation of FOXO proteins. nih.gov

The anticancer activity of these derivatives has been validated in both laboratory cell cultures (in vitro) and animal models (in vivo). In vitro studies have demonstrated the potent anti-proliferative effects of these compounds against various human cancer cell lines, including breast (MCF-7, SKBR-3) and lung (A-549) cancer cells. nih.govnih.govnih.gov For instance, the 1-benzyl-5-bromoindolin-2-one derivative 7d showed potent activity against MCF-7 cells with an IC₅₀ value of 2.93 µM. nih.gov Another study on nimesulide (B1678887) analogs with a benzamide moiety also reported significant inhibition of SKBR-3 breast cancer cell growth. nih.gov

Crucially, these effects have been replicated in vivo. A novel 2-aryl benzimidazole derivative, compound 5a, significantly reduced tumor volume in nude mice bearing breast cancer xenografts. nih.govnih.gov Similarly, 1-benzyl-I3C was shown to inhibit the in vivo growth of human breast cancer cell-derived tumor xenografts in athymic mice, highlighting its potential as a therapeutic agent.

Table 2: In Vitro Anticancer Activity of Benzamide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1-Benzyl-5-bromoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 ± 0.47 µM | nih.gov |

| 1-Benzyl-5-bromoindolin-2-one (7c) | MCF-7 (Breast) | 7.17 ± 0.94 µM | nih.gov |

| Nimesulide Analog (JCC76) | SKBR-3 (Breast) | 1.38 µM | nih.gov |

| 1-benzyl-I3C | MCF-7 (Breast) | 0.05 µM | |

| BRD4 Inhibitor (DDT26) | BRD4 | 0.237 ± 0.093 µM | frontiersin.org |

The efficacy of these compounds often stems from their ability to interact with and inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

EGFR and HER2: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers in many cancers, particularly breast cancer. nih.govnih.gov Novel N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas have been identified as potential EGFR and HER2 kinase inhibitors. researchgate.netresearchgate.net One thiourea (B124793) derivative (7b) demonstrated significant inhibitory activity with IC₅₀ values of 0.08 µM for EGFR and 0.35 µM for HER2. researchgate.net Similarly, a 2-aryl benzimidazole derivative potently inhibited both EGFR and HER2 activity by reducing their tyrosine phosphorylation, which in turn blocked downstream survival pathways like PI3K/Akt and MEK/Erk. nih.govnih.gov

Sirtuins: Sirtuins are a class of enzymes (class III histone deacetylases) involved in cellular regulation, and their inhibition is a target for cancer therapy. nih.govuni-muenchen.de Derivatives containing a 3-(benzylsulfonamido)benzamide or 3-(benzylthio)benzamide scaffold have been developed as potent and selective inhibitors of Sirtuin-2 (SIRT2). nih.govnih.gov Replacing a sulfonamide group with a thioether was found to increase the potency of these inhibitors two- to three-fold. nih.govnih.gov These SIRT2 inhibitors have shown promise in models of neurodegenerative diseases and are being explored for their anticancer potential. nih.gov

DNA Topoisomerase: DNA topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anticancer drugs. nih.govnih.gov While direct studies on this compound are limited, related benzamide and benzimidazole structures are known to act as topoisomerase inhibitors. researchgate.netnih.gov These compounds can stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately, cell death. nih.govnih.gov The development of novel topoisomerase inhibitors is an active area of research to find agents with improved efficacy and reduced toxicity. nih.gov

Anti-inflammatory Properties and Immunomodulation

This compound and its derivatives have demonstrated notable anti-inflammatory and immunomodulatory effects. These properties are primarily attributed to their ability to modulate key signaling pathways and the production of inflammatory mediators.

Inhibition of Cytokine Production (e.g., IL-6)

One of the key anti-inflammatory actions of benzamide derivatives is the inhibition of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6). nih.govspandidos-publications.com Excessive release of IL-6 can contribute to tissue damage and chronic inflammation. spandidos-publications.com

In a study involving N-benzyl-4-bromobenzamide (NBBA) and lipopolysaccharide (LPS)-induced human gingival fibroblasts (HGFs), NBBA demonstrated a significant ability to inhibit the production of IL-6. nih.govresearchgate.net When HGFs were treated with NBBA before being stimulated with LPS, a potent bacterial inflammatory trigger, the secretion of IL-6 was markedly reduced. nih.govresearchgate.net Specifically, NBBA at a concentration of 10 µg/ml inhibited IL-6 production by 35.6%. nih.govresearchgate.net Further experiments showed that increasing concentrations of NBBA led to even greater inhibition of IL-6. nih.gov This inhibitory effect on IL-6 highlights the potential of these compounds in managing inflammatory conditions where IL-6 plays a pathogenic role. nih.gov

The anti-inflammatory activities of various benzylamide derivatives have been linked to their capacity to control the levels of several pro-inflammatory cytokines. spandidos-publications.com

Regulation of Prostaglandin (B15479496) E2 (PGE2) Pathways

In addition to cytokine inhibition, this compound derivatives also regulate the pathways of Prostaglandin E2 (PGE2), another critical mediator of inflammation. PGE2 is involved in processes such as vasodilation, increased vascular permeability, and pain. nih.gov

The aforementioned study on N-benzyl-4-bromobenzamide (NBBA) also investigated its effect on PGE2 production in LPS-induced human gingival fibroblasts. nih.gov The results were even more pronounced than those for IL-6, with NBBA inhibiting PGE2 production by a significant 75.6%. nih.govresearchgate.net This dual inhibition of both IL-6 and PGE2 pathways suggests a broad-spectrum anti-inflammatory potential for these compounds. nih.gov

Other benzamide derivatives have also been shown to inhibit the production of PGE2. For instance, some compounds have demonstrated the ability to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins. nih.govnih.gov The inhibition of mPGES-1, the terminal synthase of PGE2, is another mechanism through which certain benzamide derivatives exert their anti-inflammatory effects, offering a more specific way to block PGE2 production compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Modulation of Neurological Receptors

Positive Allosteric Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

This compound derivatives have been investigated for their ability to act as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. mdpi.com PAMs are compounds that bind to a site on the receptor different from the primary binding site of the endogenous neurotransmitter (the orthosteric site) and enhance the receptor's response to that neurotransmitter. mdpi.com

The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is involved in various cognitive functions. Its dysfunction has been implicated in neurological disorders like Alzheimer's disease and schizophrenia. nih.gov PAMs of the α7 nAChR are considered a promising therapeutic strategy for these conditions. nih.gov

PAMs are generally classified into two main types based on their effect on receptor desensitization. Type I PAMs have minimal effect on desensitization, while Type II PAMs significantly reduce it. core.ac.uk Some this compound derivatives and related compounds have been identified as Type II PAMs. nih.gov For example, a compound known as TBS-516, which is a 4-(5-benzyl-3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)benzenesulfonamide, has been characterized as an α7-selective type II PAM. nih.gov These PAMs can potentiate the responses evoked by agonists and decrease the rate of receptor desensitization. nih.gov This modulation of nAChRs can lead to downstream effects on intracellular calcium levels and neuronal signaling. nih.gov

Role as Lead Compounds in Drug Discovery

The versatile chemical scaffold of this compound and its derivatives makes them valuable lead compounds in the field of drug discovery. nih.govnih.govontosight.ai A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.

The anti-inflammatory and neurological activities of these compounds have positioned them as starting points for the development of new therapeutic agents. nih.gov For example, the demonstrated ability of N-benzyl-4-bromobenzamide to inhibit both IL-6 and PGE2 production makes it a promising lead for the development of novel anti-inflammatory drugs. nih.gov

Furthermore, the benzamide structure is amenable to chemical modifications, allowing for the synthesis of a wide array of derivatives. nih.govontosight.ai This structural diversity enables researchers to perform structure-activity relationship (SAR) studies, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. wgtn.ac.nz For instance, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been identified as promising lead compounds for the development of anti-cancer agents through structure-based optimization. nih.gov

Therapeutic Applications of Benzamide Compounds

The benzamide chemical moiety is a common feature in a variety of therapeutically active compounds with a broad spectrum of applications. ontosight.airesearchgate.net This structural class has yielded drugs with applications in several medical fields.

Benzamide derivatives have been developed as:

Anticancer agents : Certain benzamides exhibit anticancer properties by targeting various mechanisms, including the inhibition of tubulin polymerization or specific kinases. ontosight.aiontosight.ai

Anti-inflammatory drugs : As discussed, their ability to modulate inflammatory pathways makes them candidates for treating inflammatory diseases. ontosight.ai

Antimicrobial agents : Some benzamides have shown efficacy against various microorganisms. ontosight.ai

Neurological agents : This includes their use as antipsychotics, antidepressants, and agents for treating neurodegenerative diseases by modulating receptors like dopamine (B1211576) and serotonin (B10506) receptors, as well as nAChRs. researchgate.netontosight.ai

Several benzamide-based drugs are currently in clinical use, including amisulpride (B195569) (antipsychotic), metoclopramide (B1676508) (antiemetic and gastroprokinetic), and sulpiride (B1682569) (antipsychotic). researchgate.net The versatility of the benzamide scaffold continues to make it an attractive starting point for the discovery of new drugs targeting a wide range of diseases. nih.gov

Smooth Muscle Relaxant Properties

While direct studies on the smooth muscle relaxant properties of this compound are not extensively available in current scientific literature, the broader class of benzamide compounds has been a subject of investigation for such effects. Patents related to pharmaceutical compositions have indicated that certain benzamide derivatives possess strong smooth muscle relaxing actions. google.comgoogle.comgoogle.com These properties are often associated with the potential to treat conditions involving smooth muscle spasms.

Substituted benzamides have been recognized for their pharmacological properties, which include the ability to facilitate the release of acetylcholine on muscarinic receptors in the smooth muscle of the gastrointestinal tract. medchemexpress.com This mechanism can contribute to their utility in treating various gastrointestinal disorders. medchemexpress.com Furthermore, some patents claim that novel benzamide derivatives are useful as smooth muscle relaxants. google.com For instance, a patent for certain benzamide compounds highlights their potent smooth muscle relaxing action, suggesting their utility as therapeutic agents for conditions like asthma. google.comgoogle.comtandfonline.com Another patent describes N-aryl and N-heteroaryl-1,2-diaminocyclobutene-3,4-diones, which include benzamide structures, as having smooth muscle relaxing activities. google.com

It is important to note that this information pertains to a general class of compounds, and specific research on this compound's direct activity on smooth muscle is not detailed in the reviewed sources.

Potential in Cardiovascular and Respiratory Disorders

The therapeutic potential of benzamide derivatives extends to cardiovascular and respiratory disorders, although specific data for this compound remains limited. Patents have disclosed that certain benzamide compounds are being investigated for their beneficial effects in these areas.

Some benzamide compounds are claimed to be useful as therapeutic agents for hypertension, angina pectoris, and renal and peripheral circulatory disturbances. google.comgoogle.comtandfonline.com The mechanism for these effects is linked to their smooth muscle relaxing action, which can lead to vasodilation. google.comgoogle.comtandfonline.com For example, one patent describes benzamide compounds that exhibit hypotensive and coronary vasodilating actions, similar to conventional calcium antagonists, and improve renal and peripheral circulation. google.comgoogle.comgoogle.com These compounds are suggested to be effective in preventing and treating circulatory diseases in coronary, cerebral, renal, and peripheral arteries. google.comgoogle.comtandfonline.com

In the context of respiratory disorders, the smooth muscle relaxant properties of benzamide derivatives are also relevant. A patent for benzamide compounds mentions their potential as a therapeutic agent for asthma. google.comgoogle.comtandfonline.com Additionally, other carbamoyl (B1232498) derivatives have been investigated for their potential in treating allergic pulmonary disorders such as asthma. google.com.na Rho kinase inhibitors, which include some benzamide derivatives, have also been reported in patent literature as being beneficial for respiratory and cardiovascular system disorders. tandfonline.com

While this indicates a promising area of research for the benzamide class of compounds, dedicated studies detailing the specific effects of this compound on the cardiovascular and respiratory systems are not prominently featured in the available literature.

Applications in Periodontal Disease Management

Research has more specifically explored the anti-inflammatory properties of N-benzyl-bromobenzamide derivatives, particularly in the context of periodontal disease management. nih.govnih.gov Periodontal diseases are chronic inflammatory conditions where the host's immune response to bacterial pathogens leads to tissue destruction. frontiersin.org The modulation of this inflammatory response is a key therapeutic strategy.

A study on a closely related compound, N-benzyl-4-bromobenzamide (NBBA) , has demonstrated its potential as an anti-inflammatory agent in human gingival fibroblasts (HGFs), which are key cells in periodontal tissues. nih.govnih.gov In this research, HGFs were stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to mimic the inflammatory conditions of periodontal disease. nih.govnih.gov

The study found that NBBA significantly inhibited the production of two key pro-inflammatory mediators: interleukin-6 (IL-6) and prostaglandin E2 (PGE2). nih.govnih.gov Both IL-6 and PGE2 are implicated in the pathogenesis of periodontal disease, contributing to inflammation and alveolar bone resorption. nih.gov NBBA was shown to inhibit the production of IL-6 and PGE2 in LPS-induced HGFs without affecting cell viability at the tested concentrations. nih.govnih.gov This suggests that its anti-inflammatory effects are not due to cytotoxicity. nih.govnih.gov

The inhibitory effects of N-benzyl-4-bromobenzamide on these inflammatory markers highlight its potential as a therapeutic compound for periodontal disease by mitigating the host inflammatory response. nih.govnih.gov

| Compound Name | Target Mediator | Cell Type | Concentration | % Inhibition | Source(s) |

| N-benzyl-4-bromobenzamide (NBBA) | Interleukin-6 (IL-6) | Human Gingival Fibroblasts (HGFs) | 10 µg/ml | 35.6 ± 0.5% | nih.govnih.gov |

| N-benzyl-4-bromobenzamide (NBBA) | Prostaglandin E2 (PGE2) | Human Gingival Fibroblasts (HGFs) | 10 µg/ml | 75.6 ± 0.52% | nih.govnih.gov |

Computational Chemistry and Theoretical Modeling of N Benzyl 3 Bromobenzamide

Quantum Chemical Computations for Electronic Structure

Quantum chemical computations are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can provide insights into molecular geometry, charge distribution, and reactivity.

While DFT calculations have been employed to study related benzamide (B126) structures and other bromo-containing organic molecules, researchgate.netacs.org specific and detailed quantum chemical computation results for N-benzyl-3-bromobenzamide are not available in the public domain. Such calculations would be necessary to fully characterize its electronic properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps, which are crucial for understanding its reactivity and intermolecular interactions.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a compound by modifying its chemical structure. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in these analyses.

There is a lack of published SAR studies that specifically include this compound within a series of compounds to computationally model and predict its activity. While SAR studies have been conducted on other classes of N-benzyl benzamides, the specific contribution of the 3-bromo substitution on the benzoyl ring in conjunction with the N-benzyl group has not been computationally elucidated. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel N-Benzyl-3-bromobenzamide Derivatives

The core structure of this compound is a versatile template for chemical modification, allowing for the systematic alteration of its properties to enhance biological activity and explore new therapeutic applications. Research is increasingly focused on synthesizing novel derivatives by introducing a variety of functional groups at different positions on both the benzoyl and benzyl (B1604629) moieties.

For instance, studies have explored the synthesis of derivatives like N-benzyl-3-bromo-5-nitrobenzamide and its subsequent reduction to 3-amino-N-benzyl-5-bromobenzamide. nih.gov These modifications introduce reactive handles and alter the electronic and steric profile of the molecule, which can significantly impact its interaction with biological targets. The synthesis of such derivatives often involves multi-step sequences, starting from a substituted benzoic acid which is first converted to its acid chloride, followed by reaction with benzylamine (B48309). nih.gov

The exploration of N-benzylbenzamide derivatives has yielded compounds with a wide range of biological activities. By modifying the core structure, scientists have developed potent inhibitors for various enzymes and receptors. Examples of such developments include:

Tubulin Polymerization Inhibitors: A series of novel N-benzylbenzamide derivatives have been designed and synthesized, with some compounds showing significant antiproliferative activities against several cancer cell lines by binding to the colchicine (B1669291) site of tubulin. researchgate.net

Dual sEH/PPARγ Modulators: By merging pharmacophores, N-benzylbenzamide derivatives have been created that can simultaneously modulate the soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), offering potential treatments for metabolic syndrome. acs.org

CETP Inhibitors: Substituted benzyl benzamides have been synthesized and evaluated as cholesteryl ester transfer protein (CETP) inhibitors, which could play a role in managing cardiovascular disease by raising HDL cholesterol levels. nih.govresearchgate.net

Tyrosinase Inhibitors: N-benzylbenzamide derivatives bearing hydroxyl groups have been identified as potent inhibitors of mushroom tyrosinase, suggesting their potential use in cosmetics and as treatments for pigmentation disorders. researchgate.net

The following table summarizes some of the synthesized N-benzylbenzamide derivatives and their targeted biological activity.

| Derivative Name | Modification | Potential Application | Reference |

| N-benzyl-3-bromo-5-nitrobenzamide | Addition of a nitro group | Intermediate for further synthesis | nih.gov |

| 3-amino-N-benzyl-5-bromobenzamide | Reduction of a nitro group to an amine | Intermediate for further synthesis | nih.gov |

| N-benzylbenzamide derivative 14c | Specific substitutions on both rings | Dual sEH/PPARγ modulation for metabolic syndrome | acs.org |

| Benzyl benzamide (B126) 8j | Trifluoromethyl substitutions | CETP inhibition for cardiovascular disease | nih.govresearchgate.net |

| N-benzylbenzamide derivative 15 | Hydroxyl group substitutions | Tyrosinase inhibition | researchgate.net |

| N-benzylbenzamide derivative 20b | Complex substitutions | Tubulin polymerization inhibition for cancer | researchgate.net |

Exploration of New Catalytic Systems for Synthesis

The synthesis of amides is a cornerstone of organic chemistry, and the development of efficient, sustainable, and cost-effective catalytic systems is a major research focus. While traditional methods for synthesizing this compound often rely on stoichiometric activating agents, emerging research emphasizes catalytic approaches that minimize waste and improve reaction conditions.

Recent advancements include the use of transition metal catalysts. For example, zirconium-based catalysts like Cp2ZrCl2 have been shown to effectively catalyze the direct amidation of esters with amines, providing a pathway to compounds like N-benzyl-4-bromobenzamide. doi.org Another innovative approach involves a copper(I)-catalyzed domino reaction using D-glucosamine as a green, biocompatible ligand for the synthesis of complex heterocyclic structures from N-benzyl-2-bromobenzamide. acs.orgacs.org This highlights a move towards using more environmentally benign and readily available catalysts.

Furthermore, researchers are exploring novel catalyst preparations and reaction conditions. A green solid acid catalyst, prepared by immobilizing a Lewis acidic ionic liquid on diatomite earth (diatomite earth@IL/ZrCl4), has been used for the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net This method offers advantages such as high efficiency, short reaction times, and catalyst reusability. Cobalt catalysts have also been employed in the cyclization of 2-bromobenzamides with carbodiimides, demonstrating the versatility of transition metals in synthesizing complex amide-containing structures. mdpi.com

The table below showcases some of the novel catalytic systems being explored for the synthesis of benzamides.

| Catalytic System | Reactants | Key Features | Reference |

| Zirconocene dichloride (Cp2ZrCl2) | Methyl benzoate, Benzylamine | Direct amidation of esters | doi.org |

| Copper(I) Iodide / D-glucosamine | N-benzyl-2-bromobenzamide, Phenylacetylene | Green, biocompatible ligand; Domino synthesis | acs.orgacs.org |

| Diatomite earth@IL/ZrCl4 | Benzoic acids, Amines | Reusable solid acid catalyst; Ultrasonic irradiation | researchgate.net |

| Cobalt catalyst / Base | 2-bromo-N-methylbenzamide, N,N'-dicyclohexylcarbodiimide | Synthesis of 3-(imino)isoindolin-1-ones | mdpi.com |

Advanced Biological Screening and Target Identification

Future research will increasingly focus on comprehensive biological screening of this compound and its derivatives to uncover their full therapeutic potential and identify specific molecular targets. This involves moving beyond preliminary assays to more advanced, high-throughput screening methods and detailed mechanism-of-action studies.

The N-benzylbenzamide scaffold has already been identified as a privileged structure that can interact with a variety of biological targets. For example, different derivatives have been found to act as:

Allosteric Inhibitors of Aurora Kinase A: A novel N-benzylbenzamide derivative was identified as an allosteric inhibitor of Aurora kinase A, a key regulator of mitosis and a target for cancer therapy. This compound was found to bind to an allosteric "Y-pocket," disrupting both catalytic and non-catalytic functions of the kinase. nih.gov

Inhibitors of Cholinesterases: Certain N-benzyl benzamide derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of Alzheimer's disease. mdpi.com

ROCK1 Inhibitors: Benzamide derivatives have been investigated as inhibitors of Rho-associated kinase-1 (ROCK1), a promising therapeutic target for various diseases. nih.gov

Tubulin Polymerization Inhibitors: As mentioned earlier, specific derivatives bind to the colchicine binding site on tubulin, leading to potent antitumor activities. researchgate.net

The identification of these targets opens the door for lead optimization, where the this compound structure can be systematically modified to improve potency and selectivity for a given target. Future work will likely involve screening against broader panels of kinases, proteases, and other enzyme families, as well as investigating their effects on specific cellular signaling pathways.

Integration of In Silico and Experimental Approaches in Drug Design

The convergence of computational modeling and experimental validation is revolutionizing drug discovery. For the this compound scaffold, this integrated approach is crucial for accelerating the design-make-test-analyze cycle. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are being employed to rationalize experimental findings and guide the synthesis of more effective molecules.

Several studies on benzamide derivatives have successfully utilized these computational tools:

Molecular Docking and Pharmacophore Mapping: In the development of CETP inhibitors, molecular docking was used to show how N-benzylbenzamide derivatives fit into the binding cleft of the protein. Pharmacophore mapping helped to identify the key chemical features required for activity. nih.govresearchgate.net

3D-QSAR and Molecular Dynamics: To discover inhibitors of ROCK1, 3D-QSAR models (CoMFA and CoMSIA) were developed to understand the relationship between the 3D structure of benzamide derivatives and their inhibitory activity. Molecular dynamics simulations were then used to confirm the stability of the predicted binding modes. nih.govtandfonline.com

Virtual Screening: Computational methods are used to screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target, thereby prioritizing synthetic efforts. tandfonline.com

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.comresearchgate.net

This synergy between computational prediction and empirical testing allows for a more rational and efficient exploration of the chemical space around this compound. By predicting which modifications are most likely to improve activity and selectivity, researchers can focus their synthetic efforts on the most promising candidates, ultimately saving time and resources in the quest for new therapeutics.

Q & A

Q. How can researchers mitigate instability during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.